

Comparative study of the antioxidant capacity of different Cratoxylum species

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Compound of Interest

Compound Name: *Cratoxylone*

Cat. No.: *B600284*

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A Comparative Analysis of the Antioxidant Potential of Cratoxylum Species

For Researchers, Scientists, and Drug Development Professionals

The genus *Cratoxylum*, belonging to the Hypericaceae family, encompasses several species recognized in traditional medicine across Southeast Asia for their therapeutic properties.^{[1][2]} Modern phytochemical investigations have revealed that these plants are rich in bioactive compounds, particularly xanthenes and flavonoids, which are known to possess significant antioxidant activities.^{[2][3]} This guide provides a comparative overview of the antioxidant capacity of various *Cratoxylum* species, supported by experimental data from scientific literature. The objective is to offer a valuable resource for researchers exploring natural sources of antioxidants for pharmaceutical and nutraceutical applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of different *Cratoxylum* species has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC₅₀) for 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the total phenolic content (TPC). It is crucial to consider the variations in experimental conditions, such as the plant part and extraction solvent, which can significantly influence the outcomes.

Species	Plant Part	Extraction Solvent	Assay	Result	Reference
Cratoxylum formosum	Fresh Leaves	-	DPPH (EC50)	8.96 µg/mL	[4]
Cratoxylum formosum ssp. pruniflorum	Leaf	Ethanol	DPPH (IC50)	18.06 µg/mL	[4]
Leaf	Ethanol	ABTS (IC50)	9.96 µg/mL	[4]	
Leaf	80% Methanol	TPC	163.9 mg GAE/g extract	[5]	
Cratoxylum arborescens	Twig	Methanol	DPPH (EC50)	7.48 µg/mL	[4]
Twig	Chloroform	DPPH (EC50)	31.04 µg/mL	[4]	
Cratoxylum glaucum	Twig	Methanol	DPPH (EC50)	10.40 µg/mL	[4]
Leaves	Ethyl Acetate	DPPH (IC50)	56.16 µg/mL (XOI)	[3]	
Cratoxylum cochinchinense	-	Methanol	TPC	129.0 ± 2.5495 mg GA/g crude extract	[2]
-	Methanol	TFC	159.0 ± 2.1529 mg QE/g crude extract	[2]	

IC50/EC50: The concentration of the extract required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. TPC: Total Phenolic Content, expressed as gallic

acid equivalents (GAE). TFC: Total Flavonoid Content, expressed as quercetin equivalents (QE). XO: Xanthine Oxidase Inhibitory activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

- A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., methanol or ethanol).
- Various concentrations of the plant extracts are prepared.
- A specific volume of each extract concentration is mixed with a fixed volume of the DPPH solution.
- The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
- A control is prepared containing the solvent instead of the plant extract.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control, and A_{sample} is the absorbance of the sample.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the extract concentration.

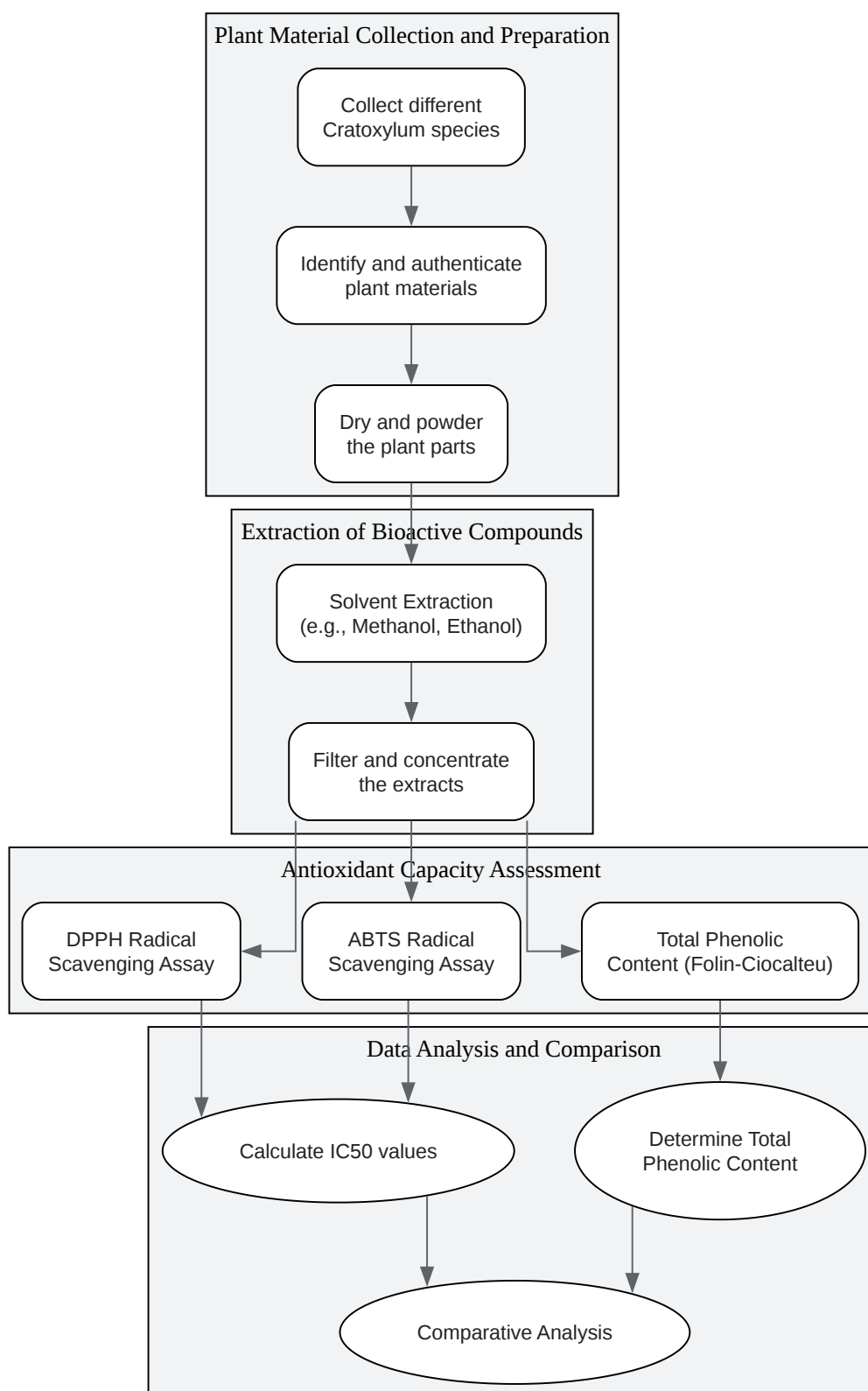
ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.

Procedure:

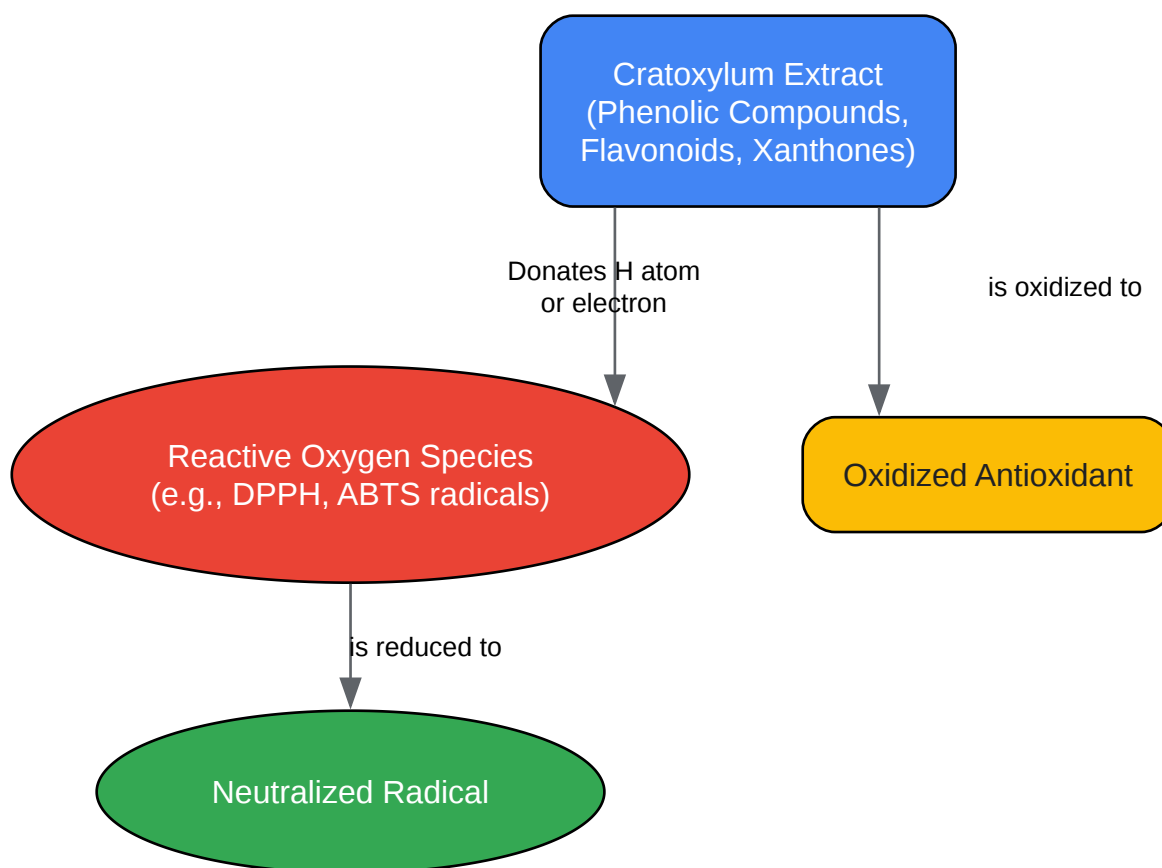
- The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
- The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
- Various concentrations of the plant extracts are prepared.
- A small volume of each extract concentration is added to a fixed volume of the diluted ABTS•+ solution.
- The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
- The absorbance is measured spectrophotometrically at 734 nm.
- A control is prepared with the solvent instead of the plant extract.
- The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control, and A_{sample} is the absorbance of the sample.
- The IC50 value is determined from the plot of percentage inhibition versus extract concentration.

Experimental and logical relationship diagrams



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Caption: Experimental workflow for the comparative study.



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Caption: Antioxidant mechanism of Cratoxylum extracts.

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